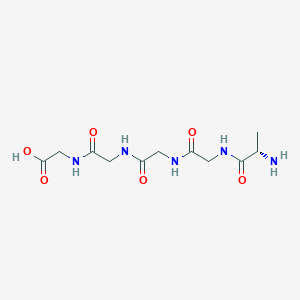
1-Bromo-2-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-cyclopropoxybenzene (BCP) is an organic compound with a molecular formula of C7H7BrO. It is a member of the benzene family and is a versatile and important building block in the synthesis of a variety of organic compounds. BCP is used in a variety of applications, including drug synthesis, polymer synthesis, and as a precursor for a variety of organic materials.
Wissenschaftliche Forschungsanwendungen
Ring Expansion and Complex Molecule Synthesis
1-Bromo-2-cyclopropoxybenzene is involved in chemical reactions leading to the synthesis of complex molecules such as 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process demonstrates the molecule's utility in ring expansion reactions and the formation of structurally intricate compounds, providing insights into the mechanisms of alkyne insertions into Al-C bonds (Agou et al., 2015).
Intermediate in Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of 1-bromo-2,4-dinitrobenzene, a precursor for various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This application highlights its role in enhancing the yield and purity of end products through water nitration (Xuan et al., 2010).
Domino Processes to Benzofurans
This compound is utilized in CuI-catalyzed domino processes, leading to the synthesis of 2,3-disubstituted benzofurans. This showcases its versatility in facilitating intermolecular C-C bond formation followed by intramolecular C-O bond formation, expanding the repertoire of accessible benzofuran derivatives (Lu et al., 2007).
Development of Dihydrodibenzo[b,d]furan-1(2H)-ones
The compound is also pivotal in the Cu-catalyzed synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, emphasizing its role in regioselective domino processes involving Ullmann-type C-arylation and O-arylation. This method allows for the creation of substituted products, underscoring its utility in synthesizing complex organic structures (Aljaar et al., 2012).
Palladium-Catalyzed Reactions
A novel palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene demonstrates its potential in generating naphthalen-2-yl benzenamines and indenoquinolines. This application reveals the compound's significance in regioselective cyclization processes, offering a path to diverse organic molecules (Li et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-cyclopropyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULTGPYHKKSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299849 |
Source


|
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38380-86-8 |
Source


|
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)





